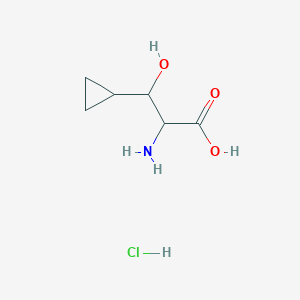![molecular formula C21H20N2O2 B2624985 2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide CAS No. 1953899-04-1](/img/structure/B2624985.png)
2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide, commonly known as BDCAA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BDCAA is a synthetic compound that belongs to the class of benzofuran compounds. It has gained popularity due to its unique chemical structure and its ability to interact with various biological targets.
Mécanisme D'action
BDCAA exerts its biological effects through various mechanisms of action. It has been shown to modulate the activity of the cannabinoid receptors, which play a crucial role in pain perception, inflammation, and neuroprotection. BDCAA has also been found to interact with the TRPV1 ion channel, which is involved in the regulation of pain perception and inflammation. Additionally, BDCAA has been shown to activate the PPARγ receptor, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BDCAA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. Moreover, BDCAA has been found to protect against neurodegeneration and cognitive impairment in animal models of neurodegenerative diseases. Additionally, BDCAA has been shown to improve glucose and lipid metabolism in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BDCAA has several advantages as a research tool. It has a unique chemical structure that allows it to interact with various biological targets. Moreover, it exhibits a wide range of biological activities, making it a versatile research tool. However, BDCAA also has several limitations. It is a synthetic compound, and its synthesis can be challenging and time-consuming. Additionally, its biological effects may vary depending on the experimental conditions, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on BDCAA. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to explore its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the mechanisms of action of BDCAA and to identify its molecular targets. Finally, the development of new and improved synthesis methods for BDCAA could facilitate its use as a research tool.
Méthodes De Synthèse
The synthesis of BDCAA involves the reaction of 2-benzo[e][1]benzofuran-2-carboxylic acid with N-(1-cyanocyclohexyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields BDCAA in high purity and yield.
Applications De Recherche Scientifique
BDCAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Moreover, BDCAA has been shown to interact with various biological targets, including the cannabinoid receptors, the TRPV1 ion channel, and the PPARγ receptor.
Propriétés
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-14-21(10-4-1-5-11-21)23-20(24)13-16-12-18-17-7-3-2-6-15(17)8-9-19(18)25-16/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDOWOVTRORSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)

![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)

![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)


![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)


![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)